molecular formula C23H23NO3S B5365123 4-[(benzylsulfonyl)methyl]-N-(3,4-dimethylphenyl)benzamide

4-[(benzylsulfonyl)methyl]-N-(3,4-dimethylphenyl)benzamide

Cat. No. B5365123
M. Wt: 393.5 g/mol
InChI Key: WGROGJMEBWZMJE-UHFFFAOYSA-N
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Description

4-[(Benzylsulfonyl)methyl]-N-(3,4-dimethylphenyl)benzamide, commonly known as BMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMSB is a derivative of benzamide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BMSB is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer. BMSB has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and has also been found to inhibit the NF-κB pathway, which is involved in cancer.
Biochemical and physiological effects:
BMSB has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. BMSB has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMSB has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BMSB has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. BMSB has also been found to have low toxicity in animal models. However, one limitation of using BMSB in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on BMSB. One direction is to further investigate its anti-inflammatory and neuroprotective effects and its potential use in treating neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs for cancer treatment. Additionally, research can be conducted to improve the solubility of BMSB to make it more accessible for use in lab experiments.
Conclusion:
In conclusion, BMSB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties and has been found to have various biochemical and physiological effects. While there are limitations to using BMSB in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

BMSB can be synthesized using different methods, including the reaction of 4-(chloromethyl)benzenesulfonyl chloride with N-(3,4-dimethylphenyl)benzamide in the presence of a base. Another method involves the reaction of 4-(benzylsulfonyl)methyl chloride with N-(3,4-dimethylphenyl)benzamide in the presence of a base. Both methods yield BMSB as a white solid.

Scientific Research Applications

BMSB has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. BMSB has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.

properties

IUPAC Name

4-(benzylsulfonylmethyl)-N-(3,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-17-8-13-22(14-18(17)2)24-23(25)21-11-9-20(10-12-21)16-28(26,27)15-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGROGJMEBWZMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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